1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
Brand Name:
Vulcanchem
CAS No.:
16281-39-3
VCID:
VC20846158
InChI:
InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)
SMILES:
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl
Molecular Formula:
C11H9ClO5
Molecular Weight:
256.64 g/mol
1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-
CAS No.: 16281-39-3
Cat. No.: VC20846158
Molecular Formula: C11H9ClO5
Molecular Weight: 256.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16281-39-3 |
|---|---|
| Molecular Formula | C11H9ClO5 |
| Molecular Weight | 256.64 g/mol |
| IUPAC Name | 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
| Standard InChI | InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15) |
| Standard InChI Key | OSFWJKYWJMZKSM-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl |
| Canonical SMILES | CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator